3-fluoro-5-{4-[({2-methylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidine-1-carbonyl}pyridine
Description
The compound "3-fluoro-5-{4-[({2-methylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidine-1-carbonyl}pyridine" is a heterocyclic organic molecule featuring a pyridine core substituted with fluorine at position 3, a piperidine-carboxamide group at position 5, and a 2-methylimidazo[1,2-b]pyridazin-6-yloxy moiety.
Properties
IUPAC Name |
(5-fluoropyridin-3-yl)-[4-[(2-methylimidazo[1,2-b]pyridazin-6-yl)oxymethyl]piperidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20FN5O2/c1-13-11-25-17(22-13)2-3-18(23-25)27-12-14-4-6-24(7-5-14)19(26)15-8-16(20)10-21-9-15/h2-3,8-11,14H,4-7,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAGPHUHRGDOGSK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=N1)C=CC(=N2)OCC3CCN(CC3)C(=O)C4=CC(=CN=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20FN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-fluoro-5-{4-[({2-methylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidine-1-carbonyl}pyridine is a novel synthetic derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and implications for therapeutic applications based on current research findings.
Synthesis
The synthesis of this compound involves several key steps, typically starting with the preparation of intermediates such as 2-methylimidazo[1,2-b]pyridazine and piperidine derivatives. The process may include nucleophilic substitutions and cyclization reactions under specific conditions using solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) .
Molecular Characteristics
- Molecular Formula : C18H22N6O2
- Molecular Weight : 354.4 g/mol
- IUPAC Name : [4-[(2-methylimidazo[1,2-b]pyridazin-6-yl)oxymethyl]piperidin-1-yl]-(2-methylpyrazol-3-yl)methanone
- SMILES Notation : CC1=CN2C(=N1)C=CC(=N2)OCC3CCN(CC3)C(=O)C4=CC=NN4C
Antimicrobial Properties
Research has indicated that derivatives of imidazo[1,2-b]pyridazines exhibit significant antimicrobial activity. For instance, compounds structurally related to our target compound have shown inhibitory effects against Mycobacterium tuberculosis, with IC50 values ranging from 1.35 to 2.18 μM . This suggests that the target compound may possess similar or enhanced antimicrobial properties.
The proposed mechanism of action for the compound involves its interaction with specific biological targets such as enzymes or receptors. By binding to these targets, it may inhibit or activate biochemical pathways crucial for microbial survival or proliferation . This interaction is critical for understanding its potential therapeutic applications.
Cytotoxicity Studies
In vitro evaluations have demonstrated that related compounds are non-toxic to human embryonic kidney (HEK-293) cells at concentrations that exhibit antimicrobial activity . This is a promising indicator for the safety profile of the compound in potential therapeutic use.
Case Studies and Research Findings
Several studies have investigated the biological activity of related compounds:
- Study on Antitubercular Activity :
-
Docking Studies :
- Molecular docking studies suggested favorable interactions between these compounds and their biological targets, supporting further development as potential drug candidates .
Data Table: Biological Activity Overview
| Property | Value |
|---|---|
| Molecular Weight | 354.4 g/mol |
| Target Organism | Mycobacterium tuberculosis |
| IC50 | 1.35 - 2.18 μM |
| Cytotoxicity (HEK-293) | Non-toxic at active concentrations |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
These include:
- Imidazo[1,2-a]pyridine and imidazo[2,1-b]thiazole derivatives (e.g., 1108174-22-6, 1108173-52-9).
- Piperidine -linked heterocycles (e.g., 1123235-03-9, 1049100-21-1).
- Fluorinated aromatic systems (e.g., 1049100-21-1).
Structural and Functional Analysis:
Key Observations:
Piperidine Linkers : Piperidine-based linkers (as in 1123235-03-9) are frequently used to enhance solubility or conformational flexibility, a feature shared with the target compound .
Fluorination Impact : Fluorine at aromatic positions (e.g., pyridine C3) may improve metabolic stability or binding affinity, as seen in 1049100-21-1 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
